DMS(O)MT aminolink C6

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

DMS(O)MT aminolink C6 is synthesized through a series of chemical reactions involving the coupling of various reagents. The key steps include:

Coupling Reaction: The compound is synthesized by coupling a phosphoramidite with a hexyl linker and a trityl-protected amino group. .

Cleavage and Deprotection: The cleavage of the trityl group is achieved using acidic conditions, such as 80% acetic acid or trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound involves high-throughput manufacturing processes. The compound is produced in bulk quantities, ensuring high purity and consistency. The production process includes rigorous quality control measures, such as NMR and HPLC analysis, to ensure the compound meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

DMS(O)MT aminolink C6 undergoes several types of chemical reactions, including:

Coupling Reactions: The compound is used in oligonucleotide synthesis, where it couples with nucleobases to form amino-oligonucleotides

Cleavage Reactions: The trityl group can be cleaved under acidic conditions, allowing for the deprotection of the amino group.

Common Reagents and Conditions

Solvents: Acetonitrile and dichloromethane are commonly used solvents

Cleavage Reagents: Acetic acid and trifluoroacetic acid are used for trityl group cleavage.

Deprotection Reagents: Standard deblock solutions are used for deprotection.

Major Products Formed

The major products formed from these reactions are amino-oligonucleotides, which are more stable in solution compared to their MMT analogs .

Wissenschaftliche Forschungsanwendungen

Introduction to DMS(O)MT Aminolink C6

This compound is a phosphoramidite compound utilized primarily in the synthesis of oligonucleotides. It serves as an advanced protective group, offering significant advantages over traditional protecting groups like MMT (monomethoxytrityl). This article explores the applications of this compound in scientific research, particularly in the fields of oligonucleotide synthesis and drug development.

Improved Stability and Recovery

This compound offers enhanced stability compared to MMT-protected oligonucleotides, leading to better recovery rates during purification processes. Studies indicate that oligonucleotides modified with DMS(O)MT can yield 2-3 times more product during cartridge purification than those protected with MMT . This property is crucial for high-throughput applications where efficiency and yield are paramount.

Compatibility with Synthesis Protocols

The compound is fully compatible with standard phosphoramidite chemistry, making it suitable for use with various synthesizers. The recommended deblocking conditions involve treatment with aqueous ammonia at elevated temperatures (60°C for 6 hours), ensuring effective removal of the protective group without compromising the integrity of the oligonucleotide .

Applications in Antisense Oligonucleotides

This compound is increasingly employed in the development of antisense oligonucleotides (ASOs), which are designed to bind specific RNA sequences and modulate protein expression. The stability and high recovery rates associated with DMS(O)MT make it an attractive option for researchers developing ASOs aimed at therapeutic applications .

Microarray Manufacturing

Amino-modified oligonucleotides, including those synthesized with DMS(O)MT, are essential for microarray technology, which plays a critical role in genomics and proteomics research. The improved stability of DMS(O)MT allows for better performance in microarray applications, facilitating more reliable results .

Comparative Analysis of Protective Groups

The following table summarizes key differences between DMS(O)MT and other commonly used protective groups:

| Property | DMS(O)MT | MMT | TFA |

|---|---|---|---|

| Stability | High | Moderate | Low |

| Yield Improvement | 2-3 times | Baseline | Not applicable |

| Compatibility with Synthesizers | Yes | Yes | Limited |

| Purification Method | Cartridge, HPLC | Reverse phase | Not applicable |

Case Study 1: Enhanced Yields in High-Throughput Synthesis

In a controlled study comparing DMS(O)MT and MMT, researchers found that using DMS(O)MT resulted in a significant increase in yield during high-throughput synthesis of amino-modified oligonucleotides. The study demonstrated that DMS(O)MT's superior stability allowed for more efficient purification processes, thus enhancing overall productivity .

Case Study 2: Antisense Oligonucleotide Development

A recent review highlighted the use of DMS(O)MT-modified ASOs in targeting disease-associated RNA sequences. The researchers noted that the improved recovery rates facilitated by DMS(O)MT contributed to the successful development of ASOs that have entered clinical trials, showcasing its potential in therapeutic applications .

Wirkmechanismus

DMS(O)MT aminolink C6 exerts its effects by providing a stable protective group for amino-oligonucleotides. The trityl group protects the amino group during oligonucleotide synthesis and can be easily cleaved under acidic conditions. This stability allows for higher oligonucleotide recovery and improved yield during cartridge purification .

Vergleich Mit ähnlichen Verbindungen

DMS(O)MT aminolink C6 is compared with other similar compounds, such as traditional MMT-protected amino groups. The key differences include:

Stability: This compound offers higher stability in solution compared to MMT analogs

Yield: The compound allows for a 2-3 fold increase in oligonucleotide yield during cartridge purification

List of Similar Compounds

- MMT-protected amino groups

- TAMRA azide (6-isomer)

- Alkyne amidite (hydroxyprolinol)

- DBCO-PEG6-NHS ester

Eigenschaften

CAS-Nummer |

1173109-53-9 |

|---|---|

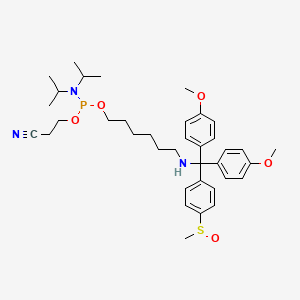

Molekularformel |

C37H52N3O5PS |

Molekulargewicht |

681.87 |

IUPAC-Name |

3-[6-[[bis(4-methoxyphenyl)-(4-methylsulfinylphenyl)methyl]amino]hexoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C37H52N3O5PS/c1-29(2)40(30(3)4)46(45-28-12-25-38)44-27-11-9-8-10-26-39-37(31-13-19-34(42-5)20-14-31,32-15-21-35(43-6)22-16-32)33-17-23-36(24-18-33)47(7)41/h13-24,29-30,39H,8-12,26-28H2,1-7H3 |

InChI-Schlüssel |

AEUCXPPPONCIRE-UHFFFAOYSA-N |

SMILES |

CC(C)N(C(C)C)P(OCCCCCCNC(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)S(=O)C)OCCC#N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.